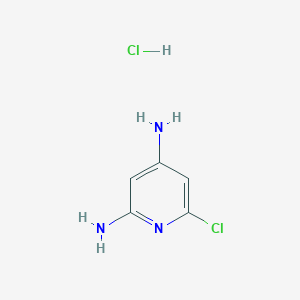
6-Chloropyridine-2,4-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropyridine-2,4-diamine hydrochloride is a chemical compound with the CAS Number: 2172497-35-5 . It has a molecular weight of 180.04 . It is a salt with chlorine (Cl) data .
Molecular Structure Analysis
The InChI code for 6-Chloropyridine-2,4-diamine hydrochloride is1S/C5H6ClN3.ClH/c6-4-1-3 (7)2-5 (8)9-4;/h1-2H, (H4,7,8,9);1H . This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloropyridine-2,4-diamine hydrochloride include a molecular weight of 180.04 . More detailed properties like density, melting point, boiling point, etc., are not available in the sources I have.Aplicaciones Científicas De Investigación
Synthesis of High-Performance Polymers : 6-Chloropyridine-2,4-diamine hydrochloride is used in the synthesis of various high-performance polymers. For instance, its reaction with trimellitic anhydride produces poly(ether imide ester)s with notable physical and thermal properties (Mehdipour‐Ataei & Amirshaghaghi, 2005). Similarly, it plays a key role in the creation of pyridine-containing polyimides with high glass transition temperatures and thermal stability, useful in various industrial applications (Wang, Liou, Liaw, & Huang, 2008).
Development of Chemosensors : It contributes to the development of novel fluorescent poly(pyridine-imide) acid chemosensors. These materials show potential as 'off–on' fluorescent switchers for acids, being thermally stable and possessing high glass transition temperatures (Wang, Liou, Liaw, & Chen, 2008).
Creation of Advanced Nanostructures : The compound is utilized in the design of advanced nanostructures like hydrogen-bonded crystals. These structures, featuring coordinated metal and hydrogen bonds, have implications for materials science and crystal engineering (Duong, Métivaud, Maris, & Wuest, 2011).
Production of Electrochemical Materials : Its derivatives are employed in the synthesis of polyimides with electrochemical and electrochromic properties. These materials are significant for developing flexible electronic devices due to their good thermal stability and dielectric properties (Liaw, Wang, & Chang, 2007).
Corrosion Inhibition Research : Pyridine-based compounds derived from 6-Chloropyridine-2,4-diamine hydrochloride are studied for their potential as corrosion inhibitors in various industrial applications. Their effectiveness in preventing metal corrosion in acidic environments is of particular interest (Dohare, Quraishi, & Obot, 2018).
Antiviral Research : Some derivatives of 6-Chloropyridine-2,4-diamine hydrochloride exhibit antiviral properties, offering potential pathways for the development of new antiviral agents. This application is particularly relevant in the context of human immunodeficiency virus (HIV) research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Safety And Hazards
For safety, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
6-chloropyridine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-4-1-3(7)2-5(8)9-4;/h1-2H,(H4,7,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLYTMRGEZGRPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridine-2,4-diamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2403560.png)
![ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2403561.png)
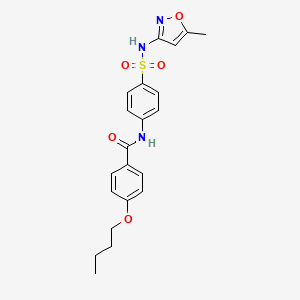
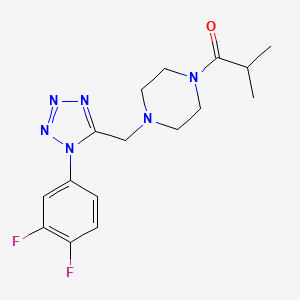
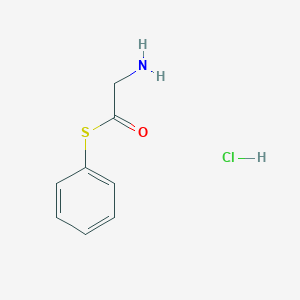

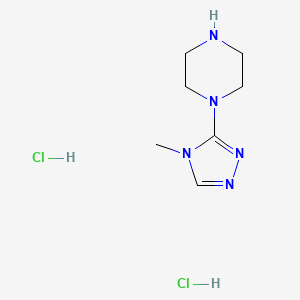
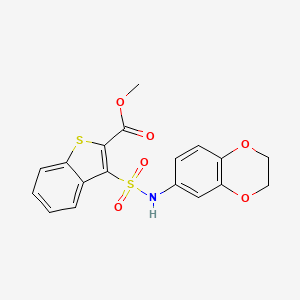


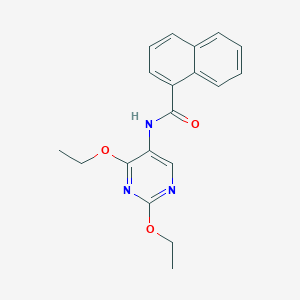
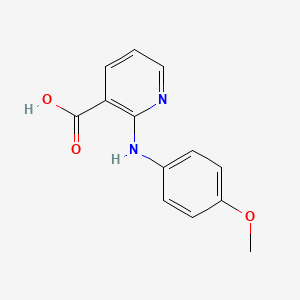
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2403578.png)
